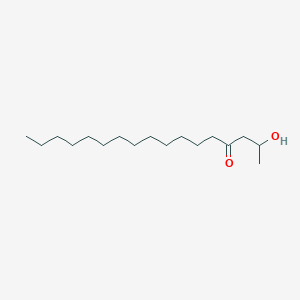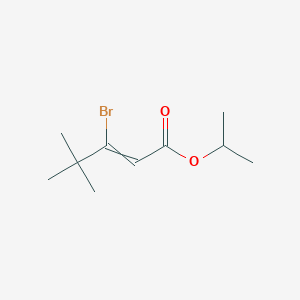
Propan-2-yl 3-bromo-4,4-dimethylpent-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 3-bromo-4,4-dimethylpent-2-enoate is a chemical compound with the molecular formula C10H17BrO2. It is an ester derived from the reaction of propan-2-ol and 3-bromo-4,4-dimethylpent-2-enoic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 3-bromo-4,4-dimethylpent-2-enoate typically involves the esterification of 3-bromo-4,4-dimethylpent-2-enoic acid with propan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled and reused is also common to make the process more sustainable and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl 3-bromo-4,4-dimethylpent-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of 3-hydroxy-4,4-dimethylpent-2-enoate derivatives.
Reduction: Formation of propan-2-yl 3-bromo-4,4-dimethylpent-2-enol.
Oxidation: Formation of 3-bromo-4,4-dimethylpent-2-enoic acid.
Aplicaciones Científicas De Investigación
Propan-2-yl 3-bromo-4,4-dimethylpent-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of propan-2-yl 3-bromo-4,4-dimethylpent-2-enoate involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the ester group is reduced to an alcohol, altering the compound’s reactivity and properties.
Comparación Con Compuestos Similares
Similar Compounds
- Propan-2-yl 3-chloro-4,4-dimethylpent-2-enoate
- Propan-2-yl 3-iodo-4,4-dimethylpent-2-enoate
- Propan-2-yl 3-fluoro-4,4-dimethylpent-2-enoate
Uniqueness
Propan-2-yl 3-bromo-4,4-dimethylpent-2-enoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is a better leaving group than chlorine and fluorine, making the compound more reactive in substitution reactions. Additionally, the steric hindrance provided by the 4,4-dimethyl groups influences the compound’s reactivity and stability.
Propiedades
Número CAS |
832734-31-3 |
|---|---|
Fórmula molecular |
C10H17BrO2 |
Peso molecular |
249.14 g/mol |
Nombre IUPAC |
propan-2-yl 3-bromo-4,4-dimethylpent-2-enoate |
InChI |
InChI=1S/C10H17BrO2/c1-7(2)13-9(12)6-8(11)10(3,4)5/h6-7H,1-5H3 |
Clave InChI |
CGYOCKAXXBSNLF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C=C(C(C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



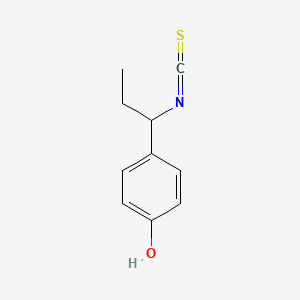
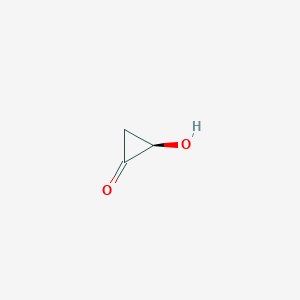
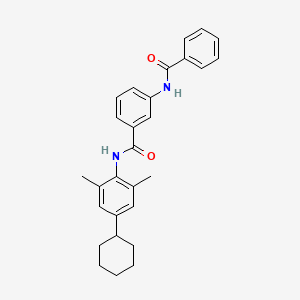

![{4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B14194272.png)

![[4-(3,5-Difluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl](phenyl)methanone](/img/structure/B14194283.png)
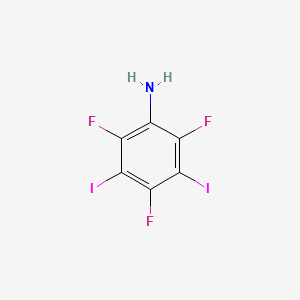
![2-Chloro-1-[(2S)-2-(diphenylmethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B14194311.png)
